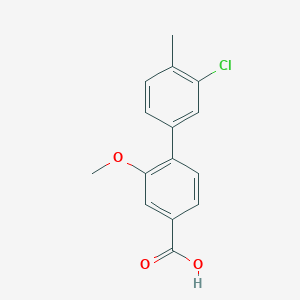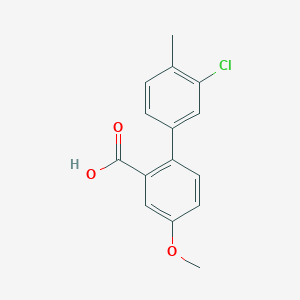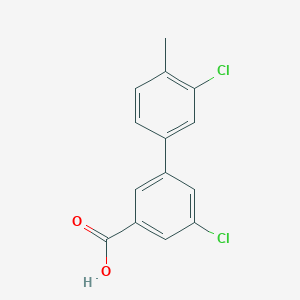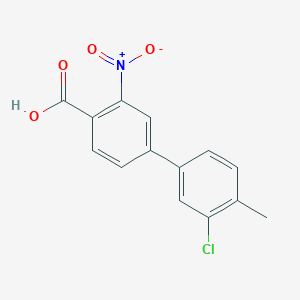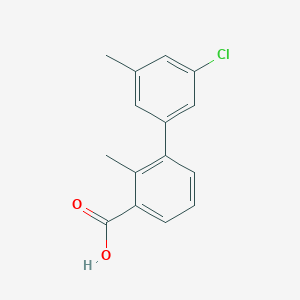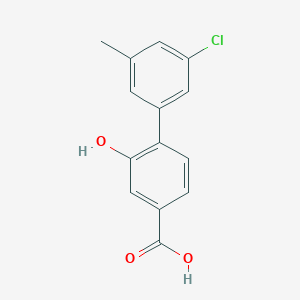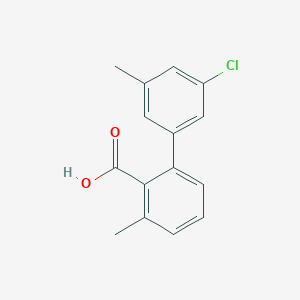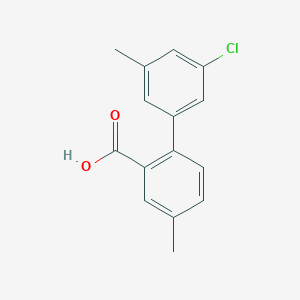
4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% (4-CMBPA) is an organic compound belonging to the family of aromatic compounds known as benzoic acids. It is an important intermediate used in the synthesis of various organic compounds. 4-CMBPA is widely used in the pharmaceutical and agrochemical industries, and its properties have been extensively studied in recent years.
科学的研究の応用
4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers and as a catalyst in organic reactions. In addition, 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% has been used in the synthesis of various metal complexes, which have potential applications in catalysis and drug delivery.
作用機序
The mechanism of action of 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% is not fully understood. However, it is known that the presence of a chlorine atom in the aromatic ring of the 4-methylphenyl group increases the reactivity of the compound. This increased reactivity allows the compound to interact with other molecules, such as metal complexes, and to catalyze various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% are not well understood. However, studies have shown that the compound has significant effects on the activity of certain enzymes and proteins, as well as on the growth of certain bacteria. For example, 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% has been shown to inhibit the growth of Escherichia coli, a type of bacteria that is commonly found in the human gut.
Advantages and Limitations for Laboratory Experiments
4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, readily available, and relatively stable. Additionally, it is relatively non-toxic and has low environmental impact. However, it can be difficult to control the reaction conditions when using 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95%, which can lead to the formation of byproducts.
将来の方向性
There are a number of potential future directions for 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% research. These include further exploration of its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug delivery and catalysis. Additionally, further research could be done to explore the potential of 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% as a starting material for the synthesis of other organic compounds.
合成法
4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including direct substitution, Friedel-Crafts acylation, and the Williamson ether synthesis. The most common method is the direct substitution of chlorine atoms into the aromatic ring of the 4-methylphenyl group. This is done by reacting 4-methylphenylbenzoic acid with a chlorinating agent, such as phosphorus pentachloride, in an inert solvent. This reaction produces 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% as the major product, with some byproducts.
特性
IUPAC Name |
4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-3-9(6-13(8)16)12-7-10(15)4-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQMVFKJVPMDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690312 |
Source


|
| Record name | 3',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-11-5 |
Source


|
| Record name | 3',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



